(S,S)-Octahydro-benzoimidazole-2-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
(3aS)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)/t5-,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYFNNKRGLROQV-ZBHICJROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2[C@H](C1)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590056 | |
| Record name | (3aS)-Octahydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185546-54-7 | |
| Record name | (3aS)-Octahydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Foundations and Enantioselective Synthesis
Absolute Configuration Assignment and Determination of (S,S) Stereochemistry in Octahydro-benzoimidazole-2-thione (B8586171)
The designation (S,S) for octahydro-benzoimidazole-2-thione refers to the absolute configuration at the two stereogenic bridgehead carbon atoms, C-3a and C-7a. The definitive assignment of this stereochemistry is crucial and is typically achieved through a combination of chiroptical spectroscopic methods and X-ray crystallography.
A powerful contemporary method for determining the absolute configuration of chiral molecules, including benzimidazole (B57391) derivatives, involves the comparison of experimental Electronic Circular Dichroism (ECD) spectra with theoretical spectra generated through quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT). nih.govuic.edu This approach allows for the unambiguous assignment of the (S) or (R) configuration to a chiral center based on the observed Cotton effects. nih.gov For instance, studies on related chiral benzimidazoles have shown that the S configuration can be correlated with a negative Cotton effect at a specific wavelength, a finding that is confirmed when the calculated ECD spectrum for the S-enantiomer matches the experimental spectrum of the (-)-enantiomer. nih.govuic.edu
In the context of (S,S)-Octahydro-benzoimidazole-2-thione, the absolute configuration is most commonly established and preserved through its synthesis from a precursor of known chirality. The synthesis typically employs (1S,2S)-diaminocyclohexane as the starting material. The stereochemistry of the diamine is directly transferred to the final product, with the cyclization preserving the spatial orientation of the substituents on the cyclohexane (B81311) ring. Therefore, the use of enantiomerically pure (1S,2S)-diaminocyclohexane ensures the formation of the corresponding (3aS,7aS)-octahydro-benzoimidazole-2-thione. chemspider.com
Strategies for Enantioselective Synthesis of Octahydro-benzoimidazole-2-thione
The synthesis of enantiomerically pure this compound relies on strategies that can introduce or preserve the desired stereochemistry. The most direct and widely used method involves starting from the chiral pool, specifically by using an enantiopure precursor.
Asymmetric catalysis represents a sophisticated approach to enantioselective synthesis, where a small amount of a chiral catalyst directs a reaction to preferentially form one enantiomer. While the most common route to this compound is substrate-controlled, the principles of asymmetric catalysis are highly relevant to the synthesis of chiral benzimidazole and thiourea (B124793) derivatives.
Chiral thioureas themselves, including derivatives of 1,2-diaminocyclohexane, have emerged as powerful bifunctional organocatalysts. rsc.org They operate through hydrogen-bonding interactions, activating substrates and controlling the stereochemical outcome of reactions. libretexts.org These catalysts have been successfully applied in a variety of transformations, including:
Michael Additions : Chiral thiourea catalysts effectively promote the asymmetric Michael addition of nucleophiles to nitroalkenes, yielding products with high enantioselectivity. rsc.org
Strecker Synthesis : The synthesis of α-amino nitriles has been achieved with high enantiomeric excess using chiral thiourea catalysts. libretexts.org
Hydrophosphonylation : The addition of phosphites to imines can be rendered highly enantioselective through the use of chiral thiourea catalysts, providing access to optically active α-amino phosphonates. libretexts.org
These examples highlight the potential for catalytic methods to construct chiral heterocyclic frameworks, although the direct asymmetric synthesis of the octahydro-benzoimidazole core via catalysis is less common than the use of chiral starting materials.
Chiral auxiliary-mediated synthesis is a classical strategy where a chiral moiety is temporarily incorporated into an achiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is set, the auxiliary is removed.
In the synthesis of compounds like this compound, the chiral starting material, (1S,2S)-diaminocyclohexane, can be viewed as the product of a process that may have involved a chiral auxiliary or, more commonly, resolution. For example, chiral auxiliaries can be used to direct the stereoselective reduction of an unsaturated precursor, which is then cleaved to yield an enantiopure product. nih.gov While not a direct step in the final cyclization, the synthesis of the chiral diamine precursor is a critical step where such strategies are employed to ensure enantiopurity.
The formation of the bicyclic octahydro-benzoimidazole ring system from 1,2-diaminocyclohexane is an example of a diastereoselective cyclization. The pre-existing stereocenters in the cyclohexane ring dictate the stereochemistry of the newly formed ring fusion.
When cis-1,2-diaminocyclohexane (B74578) is used, the resulting bicyclic product has a cis-fused ring system. The reaction of (1S,2S)-diaminocyclohexane (which is a cis isomer) with a one-carbon electrophile, such as carbon disulfide (CS₂) or its equivalents, proceeds in a diastereospecific manner. chemicalbook.com This reaction locks the conformation of the molecule, yielding the cis-fused (3aS,7aS)-octahydro-benzoimidazole-2-thione. The stereochemical information embedded in the starting material is thus faithfully transferred to the product.
Modern synthetic chemistry has developed numerous stereoselective cascade cyclization reactions to construct complex polycyclic systems with high diastereoselectivity, often catalyzed by transition metals. nih.govrsc.org These advanced methods allow for the creation of multiple stereocenters in a single, efficient operation, underscoring the importance of stereocontrol in the synthesis of cyclic compounds.
Methodologies for Enantiomeric Enrichment and Purity Analysis in Chiral Thiourea Synthesis
Ensuring the enantiomeric purity of the final product is paramount. This requires both methods for enriching the desired enantiomer and robust analytical techniques for quantifying its purity.
Enantiomeric Enrichment: In cases where a synthesis results in a mixture of enantiomers (a racemate), enrichment of one enantiomer is necessary. One notable method is preferential crystallization , where one enantiomer crystallizes from a supersaturated solution of the racemate, leaving the other in the mother liquor. This technique relies on the different crystal packing and thermodynamic properties of the pure enantiomer versus the racemate. rsc.org
Purity Analysis: The determination of enantiomeric excess (e.e.) is a critical step in asymmetric synthesis. Several analytical techniques are commonly employed for chiral thioureas.
| Analytical Method | Principle | Application Example |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times, allowing for separation and quantification. | Widely used to determine the enantiomeric excess of products from asymmetric reactions catalyzed by chiral thioureas. nih.govuva.es |
| Chiral Gas-Liquid Chromatography (GLC) | Similar to HPLC, but uses a chiral stationary phase in a gas chromatograph for the separation of volatile enantiomers. | Effective for the analysis of volatile chiral compounds. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In the presence of a chiral solvating agent (CSA), enantiomers form diastereomeric complexes that exhibit distinct NMR signals, allowing for direct integration and quantification. | A dimeric thiourea derivative has been shown to be an effective CSA for the enantiodiscrimination of amino acid derivatives by ¹H NMR. nih.gov |
These methods provide the necessary tools to verify the success of an enantioselective synthesis and confirm the high optical purity of the target compound, this compound.
Advanced Synthetic Methodologies and Chemical Transformations
Cyclization Reactions for the Formation of the Octahydro-benzoimidazole-2-thione (B8586171) Core
The construction of the bicyclic octahydro-benzoimidazole-2-thione system is achieved through various cyclization strategies. These methods range from multi-component reactions that assemble the core in a single step to classical condensation approaches and modern green chemistry pathways.
Multi-component Reaction Strategies for Complex Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a final product that incorporates substantial portions of all starting materials. beilstein-journals.org This approach is lauded for its high atom economy, efficiency in bond formation, and the ability to rapidly generate molecular diversity, making it a powerful tool in drug discovery. beilstein-journals.orgrug.nl While a specific MCR for (S,S)-Octahydro-benzoimidazole-2-thione is not extensively detailed, the principles are applied to analogous benzimidazole (B57391) structures. For instance, a modified Gewald multicomponent reaction has been utilized for the one-pot synthesis of 2-aminothiophene linked benzimidazoles by reacting 2-(cyanomethyl)-benzimidazole with aldehydes and sulfur powder. researchgate.net Such strategies highlight the potential for developing a convergent, one-pot synthesis for the octahydro-benzoimidazole-2-thione scaffold from acyclic precursors.
The advantages of MCRs include shortened synthetic routes and the creation of complex scaffolds from simple, readily available starting materials. rug.nl Reactions like the Ugi, Biginelli, and Passerini are classic examples of MCRs that have been instrumental in synthesizing diverse heterocyclic libraries. rug.nl
Condensation Reactions Utilizing Diamines and Thiocarbonyl Precursors
A predominant and reliable method for synthesizing the cyclic thiourea (B124793) core of octahydro-benzoimidazole-2-thione involves the condensation of a diamine with a thiocarbonyl precursor. The reaction of aliphatic diamines with precursors like carbon disulfide or its derivatives yields cyclic thioureas. nih.gov This process typically begins with the formation of a dithiocarbamate intermediate, which subsequently undergoes acid-mediated cyclization to afford the target ring system. nih.gov
A specific and efficient synthesis for an isomer of octahydro-benzoimidazole-2-thione involves the reaction of cis-1,2-Diaminocyclohexane (B74578) with potassium ethyl xanthate. chemicalbook.com The reaction, conducted under reflux in ethanol, provides the desired product in good yield. chemicalbook.com The process is finalized by acidification, which precipitates the pure product.
Table 1: Synthesis of cis-Octahydro-2H-benzoimidazole-2-thione
Summary of the condensation reaction between cis-1,2-Diaminocyclohexane and potassium ethyl xanthate.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| cis-1,2-Diaminocyclohexane | Potassium ethyl xanthate | Ethanol/Water | Reflux, 4 hours; then acidification with acetic acid | 70% | chemicalbook.com |
Innovative Green Chemistry Approaches in Synthetic Pathways
Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. chemmethod.com In the synthesis of benzimidazole derivatives, these principles have been applied to create more environmentally benign and efficient reactions. chemmethod.comresearchgate.net Conventional methods often require prolonged heating, complex setups, and toxic solvents, leading to high costs and environmental pollution. chemmethod.com
Innovative green approaches for analogous benzimidazole syntheses include:
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to seconds, offering a fast, simple, and efficient method.
Use of Green Solvents : Solvents like water or polyethylene glycol (PEG) have been employed as environmentally friendly media for condensation reactions. chemmethod.com
Solvent-Free Conditions : Performing reactions without a solvent, often with a catalyst, represents a greener alternative that reduces waste. chemmethod.com For example, the treatment of 1,2-diamines with aldehydes using K4[Fe(CN)6] as a catalyst under solvent-free conditions has been shown to be a mild and inexpensive method. chemmethod.com
Use of Benign Catalysts : Catalysts such as ammonium chloride or zinc triflate have been used to promote the condensation of o-phenylenediamine (B120857) with aldehydes, offering efficient and more economical pathways. chemmethod.comniscpr.res.in
Table 2: Green Chemistry Approaches in Benzimidazole Synthesis
Overview of various eco-friendly methods applied to the synthesis of benzimidazole cores.
| Method | Key Feature | Example Catalyst/Solvent | Advantage |
|---|---|---|---|
| Microwave-Assisted Reaction | Alternative energy source | Alumina | Reduced reaction time, efficiency |
| Green Solvent Use | Environmentally benign medium | Water, PEG400 chemmethod.com | Avoids hazardous organic solvents |
| Solvent-Free Synthesis | Absence of solvent | K4[Fe(CN)6] chemmethod.com | Reduced waste, mild conditions |
| Catalytic Condensation | Use of efficient catalysts | Ammonium chloride niscpr.res.in | Economical, moderate to good yields |
Derivatization and Functionalization of the this compound Nucleus
The octahydro-benzoimidazole-2-thione core possesses multiple reactive sites, allowing for a variety of derivatization and functionalization reactions. The two secondary amine nitrogens and the thiocarbonyl group are the primary centers for chemical modification.
N-Alkylation and S-Alkylation Reactions
The benzimidazole-2-thione scaffold can undergo alkylation at either the nitrogen or sulfur atoms, depending on the reaction conditions and the alkylating agent. nih.govresearchgate.net The molecule exists in a tautomeric equilibrium between the thione and thiol forms, with the thione form generally predominating. nih.govresearchgate.net
S-Alkylation: Alkylation frequently occurs at the sulfur atom, proceeding through the more nucleophilic thiol tautomer. The reaction of 1,3-dihydro-2Н-benzimidazole-2-thione with agents like bromoethane and chloroacetic acid derivatives leads to the formation of the corresponding 2-sulfanylbenzimidazole products. researchgate.net In some cases, S-alkylation can be followed by a subsequent intramolecular cyclization. For example, the reaction of 1H-benzo[d]imidazole-2(3H)-thione with 1,3-dibromopropane results in S-alkylation followed by cyclization with a ring nitrogen atom to form a fused tricyclic system, 3,4-dihydro-2H- researchgate.netnih.govthiazino[3,2-a]benzimidazole. nih.gov
N-Alkylation: While S-alkylation is common, N-alkylation can also be achieved. Aminomethylation with piperidine results in substitution at both nitrogen atoms. researchgate.net The use of phase-transfer catalysis (PTC) conditions with agents like benzyl chloride and potassium carbonate has been effective for the dialkylation of related benzimidazolone systems. researchgate.net Furthermore, catalyst-free N-allylation of imidazoles has been accomplished using Morita–Baylis–Hillman (MBH) alcohols and acetates in refluxing toluene. beilstein-journals.org
Table 3: Alkylation Reactions of Benzimidazole-2-thione Derivatives
A summary of reaction types and conditions for N- and S-alkylation.
| Reaction Type | Alkylating Agent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| S-Alkylation | Bromoethane, Chloroacetic acid derivatives | - | 2-Sulfanylbenzimidazole | researchgate.net |
| S-Alkylation & Cyclization | 1,3-Dibromopropane | Ethanol, Triethylamine, Reflux | Thiazino[3,2-a]benzimidazole | nih.gov |
| N,N-Dialkylation | Benzyl chloride | Phase Transfer Catalysis (PTC) | 1,3-Disubstituted benzimidazolone | researchgate.net |
| N-Alkylation | Ethyl bromoacetate | Acetone, Triethylamine, Reflux | S-mono or S,N-dialkylated derivatives | nih.gov |
Chemical Reactivity at the Thiocarbonyl Moiety
The thiocarbonyl (C=S) group is the central feature of the molecule's reactivity, primarily through its tautomeric relationship with the thiol (C-SH) form. The thione-thiol equilibrium allows the sulfur atom to act as a potent nucleophile, as demonstrated extensively in S-alkylation reactions. nih.govresearchgate.net The formation of 2-(benzylthio)-1H-benzo[d]imidazole from the reaction with benzyl chloride is a clear example of the thiol tautomer's reactivity. nih.gov
Beyond alkylation, the thiocarbonyl moiety is known to participate in other transformations, although these are less detailed in the provided context for this specific scaffold. Generally, thioureas can undergo oxidative reactions, desulfurization, or be used as ligands for metal complexes. The IR spectra of benzimidazole-2-thiones clearly show the C=S group vibration around 1100 cm⁻¹, while the ¹³C-NMR signal for the thiourea carbon appears distinctly around 170 ppm, confirming the presence of this functional group. nih.gov The reactivity at this site is fundamental to the functionalization and elaboration of the this compound nucleus into more complex chemical structures.
Ring Modification and Fusion Reactions to Expand Structural Diversity
The structural backbone of this compound offers multiple reactive sites—the two nitrogen atoms and the sulfur atom of the thiourea moiety—for further functionalization and construction of more complex fused heterocyclic systems. While specific examples for the (S,S)-octahydro variant are not extensively documented, the reactivity patterns can be inferred from analogous cyclic thioureas and the closely related benzimidazole-2-thione.
A primary strategy for ring fusion involves the S-alkylation of the thiourea followed by an intramolecular cyclization. This approach has been successfully demonstrated for benzimidazole-2-thione, a related aromatic analogue. Reaction with bifunctional electrophiles, such as 1,3-dibromopropane, leads to the formation of a fused six-membered thiazino ring. In a typical procedure, the benzimidazole-2-thione is treated with the dibromoalkane in the presence of a base like triethylamine in a suitable solvent such as ethanol. The initial step is the S-alkylation, followed by an intramolecular nucleophilic attack of one of the ring nitrogen atoms on the terminal carbon bearing the second bromine atom, resulting in the formation of a 3,4-dihydro-2H- researchgate.netnih.govthiazino[3,2-a]benzimidazole system nih.gov.
This methodology can be extended to this compound to generate novel saturated, fused bicyclic and tricyclic systems with defined stereochemistry. The reaction with various α,ω-dihaloalkanes or other suitable bifunctional electrophiles can lead to the formation of fused five-, six-, or seven-membered rings.
| Electrophile | Fused Ring System | Potential Product Name |
| 1,2-Dibromoethane | Fused Thiazolidine | Tetrahydro-1H,3H-thiazolo[3,4-a]benzoimidazole-3-thione |
| 1,3-Dibromopropane | Fused Thiazine | Tetrahydro-2H,4H-thiazino[3,4-a]benzoimidazole-4-thione |
| 1,4-Dibromobutane | Fused Thiazepine | 1,2,3,4,5,6-Hexahydrothiazepino[3,4-a]benzoimidazole-5-thione |
Another potential avenue for expanding structural diversity is through Michael addition reactions. The nitrogen atoms of the cyclic thiourea can act as nucleophiles, attacking α,β-unsaturated carbonyl compounds. This could lead to N-functionalized derivatives which, if the added moiety contains a suitable leaving group or another reactive site, could undergo subsequent intramolecular cyclization to form fused ring systems.
Detailed Reaction Mechanism Elucidation for Synthetic Pathways
Understanding the reaction mechanisms involved in the synthesis of this compound and its subsequent transformations is crucial for optimizing reaction conditions and designing new synthetic routes.
The formation of the this compound ring system typically proceeds via the reaction of (1S,2S)-diaminocyclohexane with a thiocarbonyl source, such as carbon disulfide (CS₂) or thiophosgene (CSCl₂).
When carbon disulfide is used, the reaction is believed to proceed through a dithiocarbamate intermediate. The proposed mechanism involves the following steps:
Nucleophilic Attack: One of the amino groups of (1S,2S)-diaminocyclohexane acts as a nucleophile and attacks the electrophilic carbon atom of carbon disulfide. This results in the formation of a zwitterionic intermediate.
Proton Transfer: A proton is transferred from the newly formed ammonium group to the negatively charged sulfur atom, yielding a dithiocarbamic acid derivative.
Intramolecular Cyclization: The second amino group of the diaminocyclohexane backbone then acts as an intramolecular nucleophile, attacking the carbon of the dithiocarbamic acid moiety.
Elimination: This is followed by the elimination of a molecule of hydrogen sulfide (H₂S), leading to the formation of the cyclic thiourea ring.
For the ring fusion reactions, the mechanism of the S-alkylation followed by intramolecular cyclization is a two-step process. The first step is a standard Sₙ2 reaction where the sulfur atom of the thiourea acts as a nucleophile. The subsequent intramolecular cyclization is also an Sₙ2 reaction, where a ring nitrogen atom displaces the second leaving group on the alkyl chain. The stereochemical integrity of the chiral backbone is expected to be maintained during these transformations.
Advanced Spectroscopic and Diffraction Based Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the solution-state structure and stereochemistry of (S,S)-Octahydro-benzoimidazole-2-thione. The cis-fused nature of the cyclohexane (B81311) and imidazolidine-2-thione rings dictates a specific conformational landscape that can be probed in detail by one- and two-dimensional NMR techniques.
Due to the cis-fusion of the two rings, the molecule adopts a conformationally dynamic structure. The cyclohexane ring can undergo chair-to-chair interconversion, which in turn influences the conformation of the fused five-membered thiourea (B124793) ring. The specific (S,S) stereochemistry at the bridgehead carbons (C3a and C7a) imposes distinct spatial relationships on the protons and carbons within the molecule.
Representative ¹H and ¹³C NMR Data:
While specific experimental spectra for this compound are not widely published, data from closely related cis-decalin and N,N'-cis-cyclohexanediyl-thiourea derivatives, as well as theoretical predictions, allow for the construction of an expected spectral profile. nih.govnih.gov The proton NMR spectrum is expected to show complex multiplets for the cyclohexane methylene (B1212753) protons due to extensive spin-spin coupling and potential diastereotopicity. The bridgehead protons (H-3a and H-7a) would likely appear as distinct signals, with their chemical shifts and coupling constants providing crucial information about the ring junction geometry. The N-H protons of the thiourea moiety are expected to give rise to a broad singlet.
The ¹³C NMR spectrum would display distinct resonances for the thiourea carbonyl carbon (C=S), the bridgehead carbons (C-3a and C-7a), and the four unique methylene carbons of the cyclohexane ring. The chemical shift of the C=S carbon is a characteristic feature of thioureas. nih.govnih.gov
Interactive Data Table: Predicted NMR Chemical Shifts (ppm)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 (C=S) | - | ~180-185 |
| C3a/C7a | Multiplet | ~60-65 |
| C4/C7 | Multiplet | ~25-30 |
| C5/C6 | Multiplet | ~20-25 |
| N1-H/N3-H | Broad Singlet | - |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
2D NMR Techniques (COSY, HMQC, HSQC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR experiments are indispensable for the unambiguous assignment of the proton and carbon signals and for confirming the structural integrity and stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the tracing of the connectivity within the cyclohexane and imidazolidine (B613845) rings. Cross-peaks would be expected between adjacent methylene protons and between the bridgehead protons and their neighbors.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons, such as the C=S carbon, by its correlation with the N-H protons and the bridgehead protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY would be critical in confirming the cis-fusion of the rings by showing cross-peaks between protons that are close in space but not necessarily directly bonded, such as between one of the bridgehead protons and specific axial or equatorial protons on the cyclohexane ring.
Dynamic NMR for the Study of Conformational Exchange Processes
The cis-fused ring system of this compound is expected to exhibit dynamic conformational exchange processes in solution, primarily the chair-to-chair interconversion of the cyclohexane ring. beilstein-journals.org Dynamic NMR (DNMR) spectroscopy is the primary technique used to study these processes.
At room temperature, this ring-flipping is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the cyclohexane ring. However, by lowering the temperature, this process can be slowed down. At the coalescence temperature (Tc), the signals for the exchanging sites broaden and merge. Below the coalescence temperature, in the slow exchange regime, separate signals for the axial and equatorial protons can be resolved.
By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the kinetic parameters of the conformational exchange, including the activation energy (ΔG‡) for the ring-flipping process. This provides valuable insight into the conformational flexibility and energy landscape of the molecule. For cis-decalin, a carbocyclic analogue, the ring inversion barrier is known to be relatively low. nih.govbeilstein-journals.org
High-Resolution Mass Spectrometry for Precise Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate determination of the molecular weight of this compound, allowing for the unequivocal confirmation of its elemental composition. Techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) can be employed.
Under ESI conditions, the molecule would typically be observed as the protonated species, [M+H]⁺. HRMS can measure the mass of this ion with sub-ppm accuracy, which allows for the confident assignment of the molecular formula C₇H₁₃N₂S⁺.
Electron Ionization (EI) would lead to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern provides valuable structural information. For cyclic thioureas, characteristic fragmentation pathways often involve the loss of small neutral molecules or radicals. nih.govresearchgate.net
Interactive Data Table: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |
| [C₇H₁₂N₂S+H]⁺ | 157.0794 | (Predicted) | Protonated Molecule |
| [C₇H₁₂N₂S]⁺˙ | 156.0716 | (Predicted) | Molecular Ion |
| [M-SH]⁺ | 123.0917 | (Predicted) | Loss of sulfhydryl radical |
| [M-C₂H₄]⁺˙ | 128.0560 | (Predicted) | Retro-Diels-Alder type fragmentation |
Note: The observed m/z values and fragmentation pathways are predicted based on the elemental composition and known fragmentation patterns of similar compounds.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. These techniques are excellent for identifying key functional groups and gaining insights into the molecular structure.
Key Vibrational Modes for this compound:
N-H Stretching: A broad band in the IR spectrum, typically in the region of 3200-3400 cm⁻¹, is characteristic of the N-H stretching vibrations of the thiourea moiety. This band's position and shape can be influenced by hydrogen bonding.
C-H Stretching: The aliphatic C-H stretching vibrations of the cyclohexane and imidazolidine rings are expected to appear in the 2850-3000 cm⁻¹ region.
C=S Stretching (Thioamide I band): The C=S stretching vibration is a key diagnostic band for thioureas. It is often coupled with other vibrations and can appear in a broad range, but for cyclic thioureas, it is typically observed in the 1100-1300 cm⁻¹ region in the IR spectrum. nih.gov
C-N Stretching and N-H Bending (Thioamide II and III bands): These vibrations, characteristic of the thioamide group, contribute to bands in the 1300-1550 cm⁻¹ region.
Skeletal Vibrations: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to the bending and stretching modes of the bicyclic carbon and nitrogen skeleton.
Raman spectroscopy provides complementary information to IR spectroscopy. The C=S stretching vibration often gives a strong signal in the Raman spectrum. Furthermore, the symmetric vibrations of the carbon skeleton are typically more Raman active. researchgate.netscispace.com
Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3200-3400 (broad) | 3200-3400 |
| C-H Stretch (aliphatic) | 2850-3000 | 2850-3000 |
| C-N Stretch / N-H Bend | 1300-1550 | 1300-1550 |
| C=S Stretch | 1100-1300 | 1100-1300 (strong) |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and the absolute configuration of chiral centers.
The crystal structure of rac-Perhydrobenzimidazole-2-thione, which is a racemic mixture of the (S,S) and (R,R) enantiomers, has been determined. nih.govresearchgate.net The analysis confirms the cis-fusion of the imidazolidine-2-thione and cyclohexane rings. The cyclohexane ring adopts a chair conformation in the solid state.
The crystal belongs to the monoclinic space group P2₁/m. The unit cell contains two molecules, with the (S,S) and (R,R) enantiomers being related by a mirror plane. This results in a disorder where all atoms, except for one, occupy two positions with a 1:1 ratio.
In the crystal lattice, the molecules are linked by intermolecular N-H···S hydrogen bonds, forming chains that propagate along the researchgate.net direction. nih.gov This hydrogen bonding network is a key feature of the solid-state packing.
Interactive Data Table: Crystallographic Data for rac-Perhydrobenzimidazole-2-thione
| Parameter | Value |
| Chemical Formula | C₇H₁₂N₂S |
| Molecular Weight | 156.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a (Å) | 5.7459 (16) |
| b (Å) | 8.543 (2) |
| c (Å) | 8.816 (2) |
| β (°) | 98.208 (4) |
| Volume (ų) | 428.3 (2) |
| Z | 2 |
Data obtained from the crystallographic study of the racemic mixture. nih.gov
This comprehensive structural analysis, integrating data from a suite of powerful analytical techniques, provides a detailed and unambiguous picture of the molecular architecture and conformational behavior of this compound.
Tautomerism, Conformational Analysis, and Chiral Stability in Solution
Investigation of Thione-Thiol Tautomerism in Octahydro-benzoimidazole-2-thione (B8586171) Systems
The potential for thione-thiol tautomerism is a key characteristic of the octahydro-benzoimidazole-2-thione scaffold. This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms, resulting in two distinct tautomeric forms: the thione form and the thiol form. Theoretical and experimental studies on analogous benzimidazole-2-thione systems have consistently shown that the thione form is the predominant tautomer in both the solid state and in solution nih.govencyclopedia.pub. Quantum chemical calculations, including Density Functional Theory (DFT), AM1, PM3, and PM5 methods, support the greater stability of the thione tautomer semanticscholar.org.
Several spectroscopic techniques are instrumental in elucidating the tautomeric equilibrium of cyclic thioureas.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR is a powerful tool for distinguishing between the thione and thiol forms. The 1H-NMR spectrum of the thione tautomer of 1H-benzo[d]imidazole-2(3H)-thione, a related compound, displays a characteristic singlet for the two NH protons at approximately δ 12.20 ppm. This signal disappears upon the addition of deuterium (B1214612) oxide (D₂O), confirming the presence of exchangeable protons on the nitrogen atoms. The absence of a signal in the typical thiol (SH) proton region further substantiates the predominance of the thione form nih.gov.
UV-Visible Spectroscopy: This technique can be employed to study tautomeric equilibria in different solvents. The electronic transitions associated with the thione and thiol chromophores occur at different wavelengths, allowing for the characterization of the equilibrium position researchgate.net.
Infrared (IR) Spectroscopy: IR spectroscopy can also provide evidence for the dominant tautomer. The presence of a strong C=S stretching vibration and the absence of a distinct S-H stretching band would indicate the prevalence of the thione form.
The position of the thione-thiol equilibrium can be influenced by environmental factors such as the solvent and temperature.
Solvent Effects: The polarity of the solvent can play a significant role in the tautomeric equilibrium. For heterocyclic systems, polar solvents can stabilize the more polar tautomer jlu.edu.cn. In the case of thione-thiol tautomerism, the thione form is generally more polar than the thiol form. Therefore, in solvents with high dielectric constants, the equilibrium is expected to shift in favor of the thione tautomer due to strong polarization effects jlu.edu.cn. Conversely, in nonpolar solvents, the less polar thiol form might be slightly more favored, although the thione form is generally the major species. NMR studies on thiourea (B124793) lipids have shown that tautomeric equilibria may not be observable in polar solvents nih.gov.
Temperature Effects: Temperature can also affect the tautomeric equilibrium. Variable-temperature (VT) 1H-NMR spectroscopy is a useful technique to study the dynamics of tautomerism researchgate.net. Changes in temperature can alter the relative populations of the tautomers, and at specific temperatures, one tautomer may become more predominant researchgate.net.
| Factor | Influence on Tautomeric Equilibrium |
| Solvent Polarity | Polar solvents tend to stabilize the more polar thione tautomer. |
| Temperature | Can shift the equilibrium; one tautomer may predominate at a specific temperature. |
Conformational Preferences and Dynamics of the Octahydro Saturated Ring System
The conformational flexibility of the saturated octahydro-benzoimidazole-2-thione ring system is a critical determinant of its three-dimensional shape and biological activity. The cis-fusion of the cyclohexane (B81311) and imidazolidine (B613845) rings imposes significant conformational constraints.
Structural analysis of a related (R,R)-octahydro-1H-benzo[d]imidazole derivative reveals specific conformational preferences for the fused rings. The six-membered cyclohexane ring typically adopts a stable chair conformation. The five-membered imidazolidine ring, on the other hand, is found in a half-chair conformation mdpi.com. This arrangement minimizes steric strain and torsional interactions within the bicyclic system. The cis-fused nature of the rings suggests a degree of fluxionality, particularly in the five-membered ring, which is a common feature in such systems biomedres.us.
| Ring System | Preferred Conformation |
| Cyclohexane | Chair |
| Imidazolidine | Half-chair |
Assessment of Chiral Stability and Potential Racemization Pathways
The (S,S) stereochemistry of the bridgehead carbons is a defining feature of this molecule. The stability of these chiral centers against racemization is a crucial aspect of its chemical and pharmacological profile. While specific studies on the chiral stability and racemization of (S,S)-Octahydro-benzoimidazole-2-thione are not extensively documented in the reviewed literature, general principles of stereochemical integrity in related bicyclic systems can be considered.
For racemization to occur, a plausible pathway that involves the temporary loss of chirality at one or both stereocenters would be necessary. Potential, though not experimentally verified for this specific compound, mechanisms could theoretically involve ring-opening and ring-closing sequences. However, the saturated and fused nature of the octahydro-benzoimidazole-2-thione system suggests a high degree of conformational rigidity, which would likely contribute to significant chiral stability under normal conditions.
Further computational and experimental studies would be required to definitively determine the energy barriers for any potential racemization pathways and to fully assess the chiral stability of this compound in various environments.
Coordination Chemistry and Organometallic Applications
(S,S)-Octahydro-benzoimidazole-2-thione as a Chiral Ligand
The defining feature of this compound is its inherent chirality, stemming from the (1S,2S)-diaminocyclohexane backbone. This C2 symmetry is a highly sought-after characteristic in the design of chiral ligands, as it can simplify the coordination environment around a metal center by reducing the number of possible diastereomeric complexes and competing reaction pathways nih.gov. The thiourea (B124793) moiety provides a soft sulfur donor suitable for coordination to a variety of transition metals, while the N-H protons can engage in hydrogen bonding, influencing both the electronic properties of the metal center and the secondary coordination sphere.
The synthesis of metal complexes involving thiourea-based ligands is well-established. Typically, the reaction involves combining a solution of the ligand with a suitable metal salt, such as a halide or acetate, in an appropriate solvent. For this compound, coordination to metals like platinum(II), palladium(II), copper(II), and zinc(II) can be readily achieved. The resulting complexes can feature the thiourea coordinating as a monodentate ligand through the sulfur atom or, in some cases, as a bridging ligand.
The characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Coordination of the thiourea ligand to a metal center through the sulfur atom typically results in a noticeable shift of the ν(C=S) stretching frequency to a lower wavenumber and a shift of the ν(N-H) bands to a higher wavenumber. This is indicative of an increase in the C-N bond order and a decrease in the C=S bond order upon coordination nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for confirming the structure of the ligand framework within the complex. Upon coordination, shifts in the resonances of protons and carbons near the sulfur atom are observed. For instance, a low-frequency shift of the C=S resonance in 13C NMR is consistent with sulfur coordination to the metal ion researchgate.net.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, offering precise details on bond lengths, bond angles, and the coordination geometry around the metal center. It can also reveal details about the supramolecular packing in the solid state eurjchem.com.
Below is a representative table of expected characterization data for a hypothetical platinum(II) complex.
| Technique | Ligand: this compound | Complex: [Pt( this compound)2Cl2] (Hypothetical) |
| FT-IR (cm-1) | ν(N-H): ~3200ν(C=S): ~1250 | ν(N-H): ~3250 (Shift to higher frequency)ν(C=S): ~1210 (Shift to lower frequency) |
| 13C NMR (ppm) | C=S: ~180 | C=S: ~175 (Shift upfield upon coordination) |
| 1H NMR (ppm) | N-H: ~7.5 | N-H: ~8.0 (Shift downfield upon coordination) |
The rigid C2-symmetric backbone of this compound creates a well-defined chiral environment around the coordinated metal atom. This steric arrangement is fundamental to stereodifferentiation, enabling the complex to selectively interact with other chiral molecules. This principle is the basis for its application in chiral recognition and asymmetric catalysis.
When interacting with a racemic mixture of substrates, the chiral metal complex can form diastereomeric intermediates that differ in energy. This energy difference allows for the selective transformation of one enantiomer over the other. Chiral thioureas derived from (1R,2R)-diaminocyclohexane have demonstrated a remarkable ability for enantiodiscrimination when used as chiral solvating agents in NMR spectroscopy, highlighting their capacity for precise chiral recognition researchgate.net. The interaction often involves a combination of coordination to the metal and hydrogen bonding from the thiourea N-H groups, creating multiple points of contact that enhance the degree of differentiation.
Applications in Homogeneous and Heterogeneous Catalysis
The unique structural and electronic properties of this compound make it an excellent candidate for use in catalysis, particularly in reactions where control of stereochemistry is paramount.
While often used as organocatalysts, chiral thioureas are also effective ligands in metal-catalyzed asymmetric reactions. The (1S,2S)-diaminocyclohexane scaffold has been a cornerstone in the development of powerful catalysts. Pioneering work by Jacobsen demonstrated that chiral thioureas derived from this diamine are highly effective organocatalysts for asymmetric Strecker reactions nih.gov.
As a ligand in a metal complex, this compound can induce high levels of enantioselectivity. The combination of a chiral ligand with a catalytically active metal center allows for a broad range of transformations. For example, chiral bis-thiourea ligands derived from (1R,2R)-diaminocyclohexane have been successfully used as templates in enantioselective intramolecular [2+2] photocycloaddition reactions nih.gov. The ligand binds the substrate through hydrogen bonds, positioning it for a stereoselective reaction upon photoirradiation. Such principles are directly applicable to catalysis involving metal complexes of this compound in reactions such as asymmetric hydrogenations, allylic alkylations, and Michael additions.
| Catalytic Reaction | Catalyst Type | Substrate | Product Enantiomeric Excess (ee) |
| Strecker Reaction | (R,R)-Diaminocyclohexane Thiourea (Organocatalyst) | Imines | High ee |
| aza-Henry Reaction | Bifunctional Thiourea (Organocatalyst) | N-Boc Imines | Up to 97% ee jst.go.jpsemanticscholar.org |
| Michael Addition | (R,R)-Diaminocyclohexane Thiourea (Organocatalyst) | 1,3-Dicarbonyl compounds | High ee jst.go.jpsemanticscholar.org |
| [2+2] Photocycloaddition | (1R,2R)-Diaminocyclohexane Bisthiourea (Template) | Dihydropyridone-carboxylates | Significant asymmetric induction nih.gov |
The design of effective enantioselective catalysts based on the this compound scaffold follows several key principles:
Bifunctional Activation: Chiral thioureas are excellent hydrogen-bond donors. In catalysis, the two N-H groups can act as a "dual-activation" site, binding to and polarizing an electrophile (e.g., a carbonyl group) while a basic site on the catalyst or a second molecule activates the nucleophile. This bifunctionality is a core principle in thiourea-based organocatalysis jst.go.jpsemanticscholar.orgrsc.org.
C2 Symmetry: As previously mentioned, the C2 symmetry of the ligand is a powerful design element. It reduces the complexity of the catalyst-substrate transition states, often leading to higher enantioselectivity by disfavoring competing, less selective reaction pathways nih.gov.
Anion Binding: The thiourea moiety is an effective anion-binding group. This property can be harnessed in catalyst design where the active catalytic species is anionic. Covalently linking a thiourea unit to a catalyst framework can stabilize its conjugate base, thereby increasing its acidity and catalytic activity nih.gov.
Steric and Electronic Tuning: The properties of the ligand can be fine-tuned. While the core this compound is fixed, modifications to create related open-chain thiourea ligands derived from (1S,2S)-diaminocyclohexane allow for the introduction of various substituents. These can be used to adjust the steric bulk and electronic properties of the ligand to optimize its performance for a specific substrate and reaction.
Supramolecular Assembly and Crystal Engineering of Chiral Thiourea Scaffolds
Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions rsc.org. The this compound molecule possesses all the necessary features for predictable self-assembly into ordered supramolecular structures.
The primary interaction governing the assembly of thioureas is the robust N-H···S=C hydrogen bond. This interaction typically leads to the formation of well-defined one-dimensional chains or dimeric synthons in the solid state. The directionality and strength of these hydrogen bonds make the thiourea group a reliable and versatile building block for crystal engineering rsc.org.
Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov For benzimidazole-2-thione derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are utilized to determine optimized molecular geometries, electronic properties, and predict reactivity. materialsciencejournal.org These calculations provide a fundamental understanding of the molecule's stability and chemical behavior.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For heterocyclic compounds like benzimidazole-2-thiones, theoretical calculations of bond lengths and angles often show strong agreement with experimental data obtained from X-ray crystallography. nih.govmdpi.com For instance, studies on analogous structures reveal that optimized parameters are in close proximity to experimental data. materialsciencejournal.org
The energetic landscape can be explored to identify stable conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and the relative populations of different conformations at thermal equilibrium. Furthermore, DFT can predict various spectroscopic properties. Scaled vibrational frequencies calculated via DFT can be compared with experimental FT-IR and FT-Raman spectra to assign vibrational bands accurately. kbhgroup.in Similarly, time-dependent DFT (TD-DFT) is employed to calculate electronic absorption energies, which correspond to UV-Visible spectra. kbhgroup.in
Table 1: Representative Comparison of Experimental and DFT-Calculated Geometrical Parameters for a Benzimidazole-2-Thione Analog Data is illustrative for the benzimidazole-2-thione core structure.
| Parameter | Bond | Experimental Bond Length (Å) | Calculated Bond Length (Å) (B3LYP/6-311+G(d,p)) |
| Bond Length | N1-C7 | 1.388 | 1.411 |
| N2-C7 | 1.388 | 1.481 | |
| S-C7 | 1.665 | 1.665 |
This interactive table is based on data for analogous structures discussed in the literature. materialsciencejournal.org
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity and understanding electronic transitions. wikipedia.orglibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and easily polarizable. nih.gov For benzimidazole (B57391) derivatives, the HOMO is often located on the benzimidazole ring, indicating this is the primary site for electrophilic attack, while the LUMO's location highlights potential sites for nucleophilic attack. researchgate.net From the HOMO and LUMO energies, important quantum chemical parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to further quantify reactivity. materialsciencejournal.orgirjweb.com
Table 2: Quantum Chemical Parameters for a Benzimidazole-2-Thione Analog Calculated via DFT
| Parameter | Symbol | Value (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.30 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.90 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.40 | Chemical reactivity and stability |
| Chemical Hardness | η | 2.20 | Resistance to change in electron configuration |
| Chemical Softness | S | 0.227 | Reciprocal of hardness |
| Electronegativity | χ | 4.10 | Power to attract electrons |
| Electrophilicity Index | ω | 3.81 | Propensity to accept electrons |
This interactive table is based on representative data for analogous structures found in the literature. materialsciencejournal.org
DFT calculations are a powerful tool for elucidating reaction mechanisms. By computing the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows researchers to determine the feasibility of a proposed reaction pathway and identify the rate-determining step.
For example, in studying the antioxidant activity of benzimidazole-2-thione derivatives, DFT has been used to evaluate different mechanisms, such as hydrogen atom transfer (HAT) or single-electron transfer (SET-PT). researchgate.net By calculating the reaction enthalpies for each potential pathway, the most thermodynamically favorable mechanism can be identified. Locating the transition state structure, which is a first-order saddle point on the potential energy surface, is crucial for calculating the activation energy barrier of a reaction, providing key insights into the reaction kinetics.
Molecular Dynamics and Monte Carlo Simulations for Conformational Space Exploration
While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to explore the dynamic behavior and conformational space of molecules over time.
MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles evolve. For a molecule like (S,S)-Octahydro-benzoimidazole-2-thione, MD simulations can reveal its conformational flexibility, identify preferred shapes, and study its interaction with other molecules, such as a solvent or a biological receptor. nih.gov In studies of related benzimidazole compounds, MD simulations have been used to assess the stability of protein-ligand complexes by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over simulation times extending to 100 nanoseconds. semanticscholar.orgresearchgate.net Stable RMSD values over time suggest that the ligand remains securely in the binding pocket. semanticscholar.org
Monte Carlo simulations use random sampling to explore the conformational space. These methods are particularly useful for searching for low-energy conformations of flexible molecules and for calculating thermodynamic properties. By randomly altering the geometry of this compound and accepting or rejecting the new conformation based on its energy, an MC simulation can efficiently map out the potential energy landscape.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Chemical Prediction and Design
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that aims to establish a statistical correlation between the chemical structure of a compound and its reactivity or other properties. uliege.be These models are built by calculating a set of numerical parameters, known as molecular descriptors, that encode structural, physicochemical, or electronic features of the molecules. uliege.be
For a series of compounds like benzimidazole-2-thione derivatives, a QSRR model could be developed to predict a specific property, such as chromatographic retention time. researchgate.netnih.gov The process involves calculating a wide range of descriptors for each molecule in a training set and then using statistical methods, like multiple linear regression (MLR), to build a mathematical equation that relates a subset of these descriptors to the observed property. nih.govbg.ac.rs
The predictive power of the resulting QSRR model is then tested using an external set of compounds (the test set). Once validated, the model can be used to predict the reactivity of new, unsynthesized compounds based solely on their computed molecular descriptors. This approach is valuable for chemical design, allowing for the virtual screening of large libraries of potential molecules to identify candidates with desired properties, thereby guiding and prioritizing synthetic efforts. physchemres.org
Structure Reactivity Relationships and Mechanistic Insights
Influence of Stereochemistry on Reaction Pathways, Selectivity, and Yields in Chemical Transformations
The C2 symmetry of the (S,S)-enantiomer of octahydro-benzoimidazole-2-thione (B8586171) plays a pivotal role in directing the stereochemical outcome of chemical reactions. This influence is particularly pronounced in organocatalysis, where the thiourea (B124793) moiety can act as a hydrogen-bond donor to activate electrophiles and control the orientation of substrates in the transition state.
The defined spatial arrangement of the N-H protons and the thiocarbonyl group, dictated by the chiral cyclohexane (B81311) backbone, creates a specific chiral environment. This environment allows for effective enantiofacial discrimination of prochiral substrates, leading to high levels of enantioselectivity in a variety of chemical transformations. For instance, in reactions where the thiourea acts as a cocatalyst with a Brønsted acid, it has been shown to stabilize intermediates and transition states, ultimately influencing both the rate and the enantioselectivity of the reaction. nih.gov The stereochemistry of chiral thiourea derivatives has been demonstrated to have a significant impact on their biological activity, and similar structure-activity relationships are expected in their catalytic applications. nih.gov
The rigidity of the fused ring system in (S,S)-Octahydro-benzoimidazole-2-thione helps to minimize conformational ambiguity, leading to more predictable and higher stereoselectivity compared to more flexible acyclic chiral thioureas. The (S,S)-configuration is crucial in determining which face of a planar substrate is more accessible for a nucleophilic attack, thereby controlling the formation of one enantiomer over the other.
Electronic and Steric Effects of Substituents on the Reactivity of Thiocarbonyl and Nitrogen Centers
The reactivity of this compound can be fine-tuned by the introduction of substituents on the nitrogen atoms or by modifying the cyclohexane backbone. These modifications can exert both electronic and steric effects on the thiocarbonyl and nitrogen centers.
Electronic Effects: The thiocarbonyl group (C=S) is inherently a good hydrogen-bond donor due to the polarizability of the sulfur atom. Electron-withdrawing substituents on the nitrogen atoms would increase the acidity of the N-H protons, enhancing the hydrogen-bonding capability of the thiourea moiety. This, in turn, can lead to stronger activation of electrophiles and potentially higher reaction rates and selectivities. Conversely, electron-donating groups would decrease the acidity of the N-H protons but increase the nucleophilicity of the sulfur and nitrogen atoms. The electronic properties of substituents can significantly impact the charge transport and optical properties in related heterocyclic systems. researchgate.net
Steric Effects: The steric hindrance around the nitrogen and sulfur centers can influence the accessibility of these sites for incoming reagents. Bulky substituents on the nitrogen atoms can shield the N-H protons, potentially affecting the binding of substrates. However, steric bulk can also be strategically employed to enhance stereoselectivity by creating more defined chiral pockets that favor specific substrate orientations. In reactions involving the nitrogen or sulfur atoms as nucleophiles, such as alkylation, steric hindrance can dictate the regioselectivity of the reaction. nih.gov For instance, in related benzimidazole-2-thione systems, alkylation can occur at either the sulfur or nitrogen atoms, and the outcome can be influenced by the steric environment. nih.govnih.gov
Rational Design Principles for Modulating and Enhancing Chemical Reactivity
The rational design of catalysts and reagents based on the this compound scaffold focuses on the strategic modification of its structure to enhance its reactivity and selectivity. A key principle in this design is the concept of bifunctional catalysis, where the thiourea moiety acts in concert with another functional group to activate both the electrophile and the nucleophile.
One common strategy is the introduction of a basic functional group, such as an amine, onto the scaffold. This creates a bifunctional organocatalyst where the thiourea group activates the electrophile through hydrogen bonding, while the basic moiety activates the nucleophile through deprotonation. This cooperative activation can lead to significant rate enhancements and high levels of stereocontrol. The precise positioning of the acidic (N-H) and basic sites, as dictated by the rigid (S,S)-cyclohexane backbone, is critical for achieving high efficiency.
Furthermore, the electronic properties of the scaffold can be modulated to optimize its performance in specific reactions. For example, the incorporation of aromatic rings with different electronic properties can influence cation-π interactions, which can be a crucial factor in stabilizing cationic intermediates and transition states in certain transformations. researchgate.net The design of such catalysts often involves a systematic variation of substituents to establish clear structure-activity and structure-selectivity relationships.
Comprehensive Kinetic and Thermodynamic Studies of Chemical Transformations
To gain a deeper mechanistic understanding of reactions involving this compound, comprehensive kinetic and thermodynamic studies are indispensable. While specific studies on this exact compound are not widely reported, the methodologies applied to other chiral thiourea-catalyzed reactions provide a clear framework for such investigations.
Kinetic Studies: Kinetic experiments can help to determine the rate law of a reaction, providing insights into the composition of the rate-determining transition state. For instance, by systematically varying the concentrations of the catalyst, substrates, and any additives, one can elucidate the order of the reaction with respect to each component. Kinetic isotope effect (KIE) studies, where a specific atom is replaced by its heavier isotope, can pinpoint which bonds are being broken or formed in the rate-determining step. Such studies have been instrumental in understanding the mechanism of reactions catalyzed by other chiral thioureas, revealing the cooperative roles of the catalyst and co-catalysts. nih.gov
Thermodynamic Studies: Thermodynamic measurements can provide valuable information about the stability of intermediates and transition states along the reaction pathway. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling the reaction profile and calculating the energies of various species. These calculations can help to rationalize the observed stereoselectivity by comparing the energies of the diastereomeric transition states leading to the different stereoisomers. Experimental techniques like calorimetry could be used to measure the enthalpy of reaction, providing further thermodynamic data.
The following table outlines the types of data that would be sought in such studies:
| Study Type | Methodology | Information Gained |
| Kinetic Studies | Reaction rate monitoring (e.g., by HPLC, NMR), Kinetic Isotope Effect (KIE) measurements | Rate law, reaction order, nature of the rate-determining step, involvement of specific bonds in the transition state. |
| Thermodynamic Studies | Computational modeling (e.g., DFT), Calorimetry | Energies of reactants, intermediates, transition states, and products; reaction enthalpy; insights into stereoselectivity. |
A thorough understanding of both the kinetic and thermodynamic aspects of reactions involving this compound is crucial for the rational optimization of reaction conditions and the development of more efficient and selective catalytic systems.
Broader Chemical Applications and Research Prospects
Role in Advanced Materials Science
The unique stereochemistry and functional groups of (S,S)-Octahydro-benzoimidazole-2-thione make it a promising candidate as a building block for various advanced materials.
Building Blocks for Chiral Polymers
Chiral polymers are of great interest for applications such as enantioselective membranes and chiral stationary phases for chromatography. nih.gov The this compound molecule, possessing a rigid chiral backbone derived from (S,S)-1,2-diaminocyclohexane, can be envisioned as a monomer for the synthesis of novel chiral polymers. Thiourea-based polymers have been explored for their unique properties, and incorporating the specific chirality of this compound could lead to materials with highly ordered structures and specific recognition capabilities. nih.gov For instance, polymers with pendant thiourea (B124793) groups have been shown to act as organocatalysts in asymmetric reactions. nih.gov
The synthesis of such polymers could potentially involve linking the monomer units through the nitrogen atoms of the thiourea moiety or by functionalizing the cyclohexane (B81311) ring. The resulting polymers would be expected to have high thermal stability and distinct chiroptical properties.
Ligands in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials with a wide range of applications, including catalysis, gas storage, and separation. jst.go.jp The introduction of chirality into MOFs can impart enantioselective properties. Chiral ligands are crucial for the construction of chiral MOFs. nih.gov Thiourea derivatives are known to act as ligands in coordination chemistry, and the nitrogen and sulfur atoms in this compound can coordinate with metal ions. rsc.org The use of chiral ligands derived from 1,2-diaminocyclohexane has been reported to produce chiral coordination polymers. researchgate.net Therefore, this compound could serve as a valuable chiral ligand for the synthesis of novel MOFs with potential applications in asymmetric catalysis and enantioselective separations.
| Potential Application Area | Relevant Structural Feature | Inferred Property |
| Chiral Polymers | Rigid (S,S)-cyclohexane backbone | High thermal stability, specific chiroptical properties |
| Metal-Organic Frameworks | N and S donor atoms | Coordination with metal centers to form chiral frameworks |
| Chiral Sensors | Thiourea moiety, defined stereochemistry | Enantioselective recognition of guest molecules |
Sensors
Chiral sensors are essential for the enantioselective recognition of molecules in various fields, including pharmacology and environmental analysis. Thiourea derivatives have been successfully employed as chiral sensors due to their ability to form hydrogen bonds with analytes. nih.govresearchgate.net The two N-H groups of the thiourea moiety in this compound can act as hydrogen-bond donors, allowing for interaction with chiral guest molecules. The well-defined stereochemistry of the molecule would likely lead to diastereomeric complexes with different stabilities for the two enantiomers of an analyte, which can be detected by techniques such as NMR spectroscopy or fluorescence. nih.govresearchgate.net
Application in Analytical Chemistry
The field of analytical chemistry, particularly in the separation of enantiomers, stands to benefit from novel chiral materials.
Chiral Stationary Phases for Chromatographic Separations
Chiral chromatography is a vital technique for the separation of enantiomers. researchgate.net The effectiveness of this technique relies on the chiral stationary phase (CSP). Molecules with well-defined chirality and multiple interaction sites are excellent candidates for CSPs. Chiral thioureas derived from 1,2-diaminocyclohexane have been used in asymmetric catalysis, demonstrating their ability to engage in stereoselective interactions. nih.gov While not yet documented, it is plausible that this compound could be immobilized onto a solid support, such as silica (B1680970) gel, to create a novel CSP. The thiourea group can participate in hydrogen bonding and dipole-dipole interactions, while the chiral scaffold provides the necessary stereochemical environment for enantiomeric discrimination.
Emerging Areas of Research in Green Chemistry and Sustainable Synthesis
The principles of green chemistry are increasingly important in chemical synthesis, aiming for more environmentally benign processes. nih.govnih.govumb.edu
The synthesis of chiral thioureas and benzimidazole-2-thiones has been the subject of research focused on developing more sustainable methods. nih.govnih.govresearchgate.netmdpi.combohrium.com Traditional methods often involve hazardous reagents and solvents. Greener alternatives for the synthesis of chiral thioureas include ultrasound-assisted synthesis and reactions in water. nih.gov For instance, the reaction of primary amines with carbon disulfide in water at elevated temperatures has been shown to produce symmetrical disubstituted thioureas. nih.gov
The stereoselective synthesis of this compound would likely start from enantiomerically pure (S,S)-1,2-diaminocyclohexane, which is commercially available. sigmaaldrich.comsigmaaldrich.com The reaction with a thiocarbonyl source, such as carbon disulfide or thiophosgene, would lead to the desired cyclic thiourea. nih.gov Developing a catalytic, enantioselective synthesis from achiral precursors would be a significant advancement in the sustainable production of this and related compounds. The use of organocatalysis, which avoids the use of toxic metals, is a promising avenue for the green synthesis of chiral heterocyclic compounds. researchgate.net Chiral thiourea derivatives themselves are important organocatalysts for a variety of asymmetric reactions. jst.go.jpresearchgate.netnih.govpharm.or.jprsc.org
| Synthesis Approach | Green Chemistry Principle | Potential Advantage |
| Ultrasound-assisted synthesis | Energy efficiency | Reduced reaction times |
| Reactions in water | Safer solvents | Avoids use of volatile organic compounds |
| Organocatalysis | Catalysis | Avoids toxic metal catalysts, high stereoselectivity |
Concluding Perspectives and Future Research Trajectories
Current Challenges and Unaddressed Knowledge Gaps in (S,S)-Octahydro-benzoimidazole-2-thione Research
Despite the foundational knowledge available for benzimidazole-2-thiones, research specifically focused on the this compound isomer is sparse. This scarcity presents both a challenge and an opportunity for the scientific community. A primary hurdle is the development of highly efficient and stereoselective synthetic routes that exclusively yield the (S,S) enantiomer, which is crucial for applications where chirality is key, such as in asymmetric catalysis or as chiral building blocks. nih.gov
Furthermore, the functional applications of this specific isomer are largely unexplored. While the general class of benzimidazole-2-thiones has been investigated for roles as corrosion inhibitors, heavy metal adsorbents, and as ligands in coordination chemistry, the influence of the (S,S) configuration on these properties has not been systematically studied. nih.gov A significant knowledge gap also exists in understanding its coordination chemistry and its potential as a chiral ligand in asymmetric synthesis, an area where chiral thioureas have shown considerable promise. nih.gov
Table 1: Key Knowledge Gaps in this compound Research
| Research Area | Specific Unaddressed Questions |
|---|---|
| Stereoselective Synthesis | What are the most efficient, scalable, and cost-effective methods for the asymmetric synthesis of the pure (S,S) isomer? |
| Characterization | What are the detailed chiroptical properties (e.g., specific rotation, circular dichroism) and the complete solid-state structural analysis? |
| Catalytic Applications | Can this compound or its derivatives serve as effective chiral ligands or organocatalysts in asymmetric transformations? |
| Materials Science | How does the specific (S,S) stereochemistry influence its properties as a corrosion inhibitor or in the formation of chiral coordination polymers? |
| Biological Screening | While dosage and safety are outside this scope, the fundamental biological interactions and potential as a scaffold for medicinal chemistry remain unknown. nih.govnih.gov |
Potential for Innovation in Synthetic Methodologies and Catalytic Systems
Future research should prioritize the development of novel synthetic strategies for this compound. Moving beyond traditional methods, which often involve multi-step processes and harsh conditions, there is significant potential for innovation through modern synthetic approaches. chemicalbook.com Recent advancements in the synthesis of benzimidazole (B57391) derivatives highlight the utility of green chemistry principles, such as microwave-assisted synthesis, which can dramatically reduce reaction times and increase yields. nih.govresearchgate.netmdpi.com The use of novel catalytic systems, including gold or copper-based catalysts, could also provide more efficient and selective pathways. nih.govresearchgate.net
The true potential of this compound may lie in its application within catalytic systems. Its structure, featuring a rigid chiral backbone and a soft sulfur donor atom, makes it an attractive candidate for a chiral ligand in transition metal catalysis. Research could focus on designing and synthesizing metal complexes of this ligand and testing their efficacy in key asymmetric reactions like hydrogenations, C-C bond formations, or cycloadditions. The development of such systems would be a significant contribution to the field of asymmetric catalysis. nih.gov
Table 2: Comparison of Synthetic Approaches for Benzimidazole-2-thione Derivatives
| Method | Traditional Synthesis | Innovative Potential |
|---|---|---|
| Approach | Reflux in organic solvents for extended periods (e.g., reaction of diamine with potassium ethyl xanthate). chemicalbook.com | Microwave-assisted organic synthesis (MAOS). mdpi.com |
| Catalyst | Often stoichiometric reagents or basic conditions. nih.gov | Transition metal catalysis (e.g., Au, Cu, Pd) for C-N and C-S bond formation. nih.govresearchgate.net |
| Solvents | Conventional volatile organic compounds (VOCs). | Green solvents (e.g., water, ionic liquids) or solvent-free conditions. nih.gov |
| Efficiency | Moderate yields, long reaction times (hours to days). nih.govmdpi.com | Higher yields, significantly reduced reaction times (minutes). mdpi.com |
Opportunities for Advanced Computational-Experimental Synergy for Predictive Chemistry
The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating research on this compound. rsc.org Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, conformational preferences, and spectroscopic properties before a single experiment is conducted. researchgate.netmdpi.com Such computational studies can predict the most stable geometries of its metal complexes, rationalize reaction mechanisms, and guide the rational design of new catalysts. researchgate.net
For instance, computational screening could be employed to predict the binding affinity of the (S,S)-thione ligand with various transition metals. This would allow researchers to prioritize the most promising candidates for experimental synthesis and catalytic testing. Furthermore, a combined computational and experimental approach can be used to understand the structure-activity relationships of its derivatives, providing a predictive framework for designing molecules with enhanced properties. nih.gov
Table 3: Potential Computational-Experimental Workflow
| Step | Computational Task (In Silico) | Experimental Task (In Vitro/In Lab) |
|---|---|---|
| 1. Ligand Design | Model derivatives of this compound and calculate their steric and electronic properties using DFT. | Synthesize the parent compound and its most promising derivatives based on computational screening. |
| 2. Catalyst Screening | Dock the designed ligands with various metal centers and predict the stability and geometry of the resulting complexes. | Synthesize the predicted metal-ligand complexes and characterize them using X-ray crystallography and spectroscopy. |
| 3. Reaction Prediction | Calculate the energy barriers for catalytic cycles of target asymmetric reactions to predict enantioselectivity and turnover frequency. | Test the synthesized catalysts in the target reactions and compare the experimental outcomes (yield, enantiomeric excess) with theoretical predictions. |
| 4. Optimization | Use insights from the experimental results to refine the computational models and design the next generation of improved ligands and catalysts. | Synthesize and test the second-generation catalysts to validate the improved predictive model. |
Interdisciplinary Research Avenues and Collaborative Opportunities
The full potential of this compound can only be unlocked through interdisciplinary collaboration. The distinct properties of this chiral thiourea (B124793) create opportunities at the intersection of several scientific disciplines.
Organic Synthesis and Catalysis: Synthetic chemists can collaborate with catalysis experts to develop and test novel asymmetric catalytic systems based on this chiral scaffold.
Computational and Theoretical Chemistry: Experimentalists can partner with computational chemists to gain deeper mechanistic insights and to rationally design next-generation molecules, as outlined in the previous section. rsc.org
Materials Science and Engineering: Collaborations with materials scientists could explore the incorporation of this compound into chiral polymers or metal-organic frameworks (MOFs). This could lead to new materials for chiral separations, sensing, or nonlinear optics. Its known properties as a corrosion inhibitor could also be explored from a materials protection perspective. nih.gov
Medicinal Chemistry and Chemical Biology: While avoiding direct therapeutic claims, foundational research in collaboration with biochemists could explore the molecule's interactions with biological targets. The benzimidazole core is a well-known pharmacophore, and understanding how the specific stereochemistry of the octahydro-thione derivative influences its binding properties could provide a basis for future scaffold development in drug discovery. nih.govresearchgate.net
By fostering these collaborative efforts, the research community can move beyond the current knowledge gaps and establish this compound as a valuable tool in both fundamental and applied chemistry.
Q & A
Q. What are the established synthetic pathways for (S,S)-octahydro-benzoimidazole-2-thione, and what key reagents are involved?
The synthesis typically involves cyclocondensation reactions. For example, thione derivatives can be prepared by refluxing a mixture of substituted amines and carbon disulfide in ethanol under acidic conditions. Evidence from analogous compounds suggests using formaldehyde as a crosslinking agent in Mannich base syntheses, with reflux times of 10–12 hours . Modified routes may employ halogenated intermediates (e.g., bromo-substituted benzimidazoles) to enhance regioselectivity .
Q. Key reagents and conditions :
- Ethanol as solvent
- Formaldehyde (37%) for Mannich reactions
- Acid catalysts (e.g., HCl)
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : and NMR are critical for confirming stereochemistry and substituent positions.
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated for structurally related 5-amino-1H-benzimidazole-2-thione derivatives .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., S···H and N···H contacts) to validate crystal packing .
Q. How can researchers assess the compound’s toxicity in preclinical studies?
Follow OECD guidelines for acute toxicity testing. Use in vitro assays (e.g., mitochondrial membrane potential disruption in mammalian cell lines) and in vivo models (rodent LD). Reference safety protocols for handling halogenated analogs, such as avoiding light exposure and tightly sealing containers to prevent degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data for substituted this compound derivatives?
- Comparative analysis : Cross-validate NMR shifts with DFT-calculated chemical shifts.
- Crystallographic refinement : Address discrepancies in NOE (Nuclear Overhauser Effect) data by correlating X-ray structures with solution-phase conformers .
- Iterative synthesis : Adjust reaction conditions (e.g., solvent polarity or temperature) to isolate stereoisomers, as seen in thiadiazole syntheses .
Q. How can regioselective functionalization of the benzoimidazole core be achieved?
- Halogenation : Use N-iodosuccinimide (NIS) or bromine in acetic acid to target electron-rich positions.
- Nitration : Introduce nitro groups at para positions via mixed acid (HSO/HNO) under controlled temperatures, as reported for related heterocycles .
- Protecting groups : Employ tert-butyldiphenylsilyl (TBDPS) to block reactive sites during multi-step syntheses .
Q. What in vitro assays are suitable for probing the compound’s mechanism of action in anticancer research?
- Kinase inhibition assays : Test against CDK1/GSK3β using fluorescence polarization.
- Apoptosis markers : Measure caspase-3/7 activation in cancer cell lines (e.g., HeLa or MCF-7).
- SAR studies : Modify the thione moiety to thioether or sulfoxide derivatives and compare bioactivity, as seen in analogous benzimidazole-based kinase inhibitors .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
